molecular formula C6H10N4O2S B571185 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid CAS No. 117736-60-4

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B571185
CAS No.: 117736-60-4
M. Wt: 202.232
InChI Key: PUZHUNOSIDXTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyrazole ring substituted with an ethylsulfanyl group at the 3-position, a hydrazinyl group at the 5-position, and a carboxylic acid group at the 4-position. The unique arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazole ring through the cyclization of appropriate precursors. For instance, the reaction between ethyl hydrazinecarboxylate and ethyl 2-oxo-2-(ethylsulfanyl)acetate under acidic conditions can yield the desired pyrazole derivative. Subsequent functional group transformations, such as hydrazine substitution and carboxylation, are then carried out to introduce the hydrazinyl and carboxylic acid groups, respectively.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazinyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydrazinyl group, for instance, can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    3-(Ethylsulfanyl)-5-amino-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a hydrazinyl group.

    3-(Ethylsulfanyl)-1H-pyrazole-4-carboxylic acid: Lacks the hydrazinyl group.

Uniqueness

The presence of both the ethylsulfanyl and hydrazinyl groups in 3-(ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid provides a unique combination of reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.

Biological Activity

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity associated with this compound, including relevant case studies and research findings.

  • Molecular Formula : C₆H₁₀N₄O₂S
  • Molecular Weight : 202.23 g/mol
  • Structure : The compound features a pyrazole ring with an ethylsulfanyl group and a hydrazinyl group attached to the 3 and 5 positions, respectively.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains.

CompoundTarget OrganismsActivity
This compoundE. coli, S. aureus, Pseudomonas aeruginosaModerate to high inhibition
1-thiocarbamoyl pyrazolesVarious bacterial strainsHigh activity against E. coli and Klebsiella pneumonia

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

StudyCompound Tested% Inhibition (at 10 µM)
Selvam et al.Pyrazole derivativesTNF-α: 61–85%, IL-6: 76–93%

3. Anticancer Potential

Preliminary investigations suggest that pyrazole derivatives may also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Studies

Several case studies have highlighted the biological activities of related pyrazole compounds:

  • Antimicrobial Efficacy :
    • A study by Burguete et al. synthesized a series of novel pyrazole derivatives, revealing that certain compounds showed promising antibacterial activity against E. coli and S. aureus. The presence of specific functional groups was critical for enhancing antimicrobial efficacy .
  • Anti-inflammatory Effects :
    • Research conducted by Selvam et al. demonstrated that specific pyrazole derivatives significantly inhibited TNF-α and IL-6 production in vitro, suggesting potential for therapeutic applications in inflammatory diseases .
  • Anticancer Activity :
    • A study on pyrazole derivatives indicated that some compounds could induce apoptosis in cancer cell lines, leading to decreased cell viability and tumor growth inhibition .

Properties

IUPAC Name

3-ethylsulfanyl-5-hydrazinyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-2-13-5-3(6(11)12)4(8-7)9-10-5/h2,7H2,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZHUNOSIDXTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=C1C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666507
Record name 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117736-60-4
Record name 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.